5-Methylfuran-2-boronic acid
Overview
Description
5-Methylfuran-2-boronic acid is a compound that is not directly discussed in the provided papers. However, boronic acids, in general, are versatile building blocks in organic synthesis and are known for their ability to form reversible covalent bonds with diols and other Lewis bases. This property makes them useful in various chemical reactions, including catalysis and the construction of complex molecular architectures .
Synthesis Analysis
While the synthesis of 5-methylfuran-2-boronic acid is not explicitly covered in the provided papers, boronic acids can be synthesized through various methods. For instance, boronic acids can be generated in situ from related compounds, such as 4-methoxy-2-furanolates, which undergo regioselective reactions to yield substituted boronic acids . Additionally, boronic acids can be involved in one-pot synthesis routes, as seen in the amine-promoted Petasis borono-Mannich reaction, which provides an efficient route toward functionalized compounds .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is crucial for their reactivity. For example, the X-ray single-crystal diffraction study of a related compound, 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone, helped establish the product's structure and provided insight into the reaction mechanism . Such structural analyses are essential for understanding the reactivity and potential applications of boronic acid derivatives, including 5-methylfuran-2-boronic acid.
Chemical Reactions Analysis
Boronic acids participate in a variety of chemical reactions. They can act as catalysts in the dehydration of hexoses to produce valuable furanic compounds . Furthermore, they can engage in transition-metal-free reactions, such as the ring-opening of furans to yield functionalized γ-ketoaldehydes . These reactions demonstrate the versatility of boronic acids in organic synthesis and their potential utility in the synthesis of 5-methylfuran-2-boronic acid derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure. For example, boric acid, a simple boronic acid, is non-corrosive and non-toxic, making it an attractive catalyst compared to more hazardous alternatives . The reactivity of boronic acids can also be tuned by the introduction of substituents, as seen in the case of N-alkyl-4-boronopyridinium halides, which exhibit different catalytic efficiencies compared to boric acid . These properties are important when considering the synthesis and applications of 5-methylfuran-2-boronic acid.
Scientific Research Applications
Fluorescent Chemosensors
5-Methylfuran-2-boronic acid contributes to the field of fluorescent chemosensors. Boronic acids, including 5-methylfuran-2-boronic acid, interact with diols to form cyclic structures useful in fluorescent sensors. These sensors can detect carbohydrates and bioactive substances, aiding in disease diagnosis and treatment (Huang et al., 2012).
Biomedical Applications
Boronic acids are valuable in biomedical applications, such as HIV, obesity, diabetes, and cancer treatment. 5-Methylfuran-2-boronic acid, as part of this class, may contribute to these applications due to its unique reactivity and solubility (Cambre & Sumerlin, 2011).
Sensing Applications
Boronic acids like 5-methylfuran-2-boronic acid are utilized in various sensing applications, including detection in both homogeneous assays and heterogeneous environments. Their interaction with diols is essential for applications in biological labeling, protein manipulation, and therapeutic development (Lacina et al., 2014).
Organic Synthesis
5-Methylfuran-2-boronic acid is also significant in organic synthesis, especially in Suzuki-Miyaura coupling reactions. It’s particularly useful in coupling processes involving challenging substrates, contributing to the synthesis of various organic compounds (Kinzel et al., 2010).
Pharmaceutical Development
The unique structure of boronic acids, including 5-methylfuran-2-boronic acid, aids in developing enzyme inhibitors, cancer therapy agents, and saccharide recognition molecules. This versatility is crucial for pharmaceutical research and development (Yang et al., 2003).
Catalysis and Enantioselective Reactions
Boronic acids are versatile in organic reactions, including catalysis. They are used in reactions like the aza-Michael addition, demonstrating the significance of 5-methylfuran-2-boronic acid in enantioselective processes (Hashimoto et al., 2015).
Synthesis Facilitation
5-Methylfuran-2-boronic acid, as part of boronic acids, plays a role in simplifying boronic acid syntheses. Its volatility and reactivity are leveraged to eliminate cumbersome purification steps, enhancing efficiency in chemical syntheses (Hinkes & Klein, 2019).
Safety And Hazards
properties
IUPAC Name |
(5-methylfuran-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO3/c1-4-2-3-5(9-4)6(7)8/h2-3,7-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJIDBVSSSPRII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370262 | |
Record name | 5-Methylfuran-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylfuran-2-boronic acid | |
CAS RN |
62306-79-0 | |
Record name | 5-Methylfuran-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-2-furanboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.